1-[(2-chlorobenzyl)sulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide
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Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-ETHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C18H26ClN2O4S This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and an ethoxypropyl chain
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-ETHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the piperidine ring. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzene as the starting material.
Attachment of the Ethoxypropyl Chain: The ethoxypropyl chain is attached through an alkylation reaction.
Sulfonylation: The final step involves the sulfonylation of the compound using methanesulfonyl chloride.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-ETHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-ETHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-ETHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-ETHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
- 1-[(2-chlorophenyl)methanesulfonyl]-N-(2-{[(2-methylphenyl)methyl]sulfanyl}ethyl)piperidine-4-carboxamide
- 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-ETHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H27ClN2O4S |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H27ClN2O4S/c1-2-25-13-5-10-20-18(22)15-8-11-21(12-9-15)26(23,24)14-16-6-3-4-7-17(16)19/h3-4,6-7,15H,2,5,8-14H2,1H3,(H,20,22) |
InChI Key |
WISXMOYDAAMMIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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